molecular formula C19H26N6 B1463351 N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine CAS No. 1015856-19-5

N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine

Cat. No.: B1463351
CAS No.: 1015856-19-5
M. Wt: 338.4 g/mol
InChI Key: IKANKFHSUQHZDG-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine” is a chemical compound with the CAS Number: 1015856-19-5. It has a molecular weight of 338.46 . This compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H26N6/c1-23(2)19-21-17-8-9-20-14-16(17)18(22-19)25-12-10-24(11-13-25)15-6-4-3-5-7-15/h3-7,20H,8-14H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 338.46 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds The compound N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine and its derivatives are synthesized through various methods, mainly involving cyclocondensation, acylation, and other specific chemical reactions. These synthetic methods aim to explore the biological activities of the compounds and understand their structure-activity relationship. For instance, pyrimidine linked pyrazole heterocyclics were prepared by cyclocondensation under microwave irradiation and showed potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020).

Antifungal Applications Derivatives of the compound have shown significant antifungal effects against various fungi types. For instance, some derivatives have demonstrated inhibitory effects against Aspergillus species, indicating their potential as antifungal agents (Jafar et al., 2017).

Antibacterial and Antimicrobial Properties Several derivatives of the compound have been synthesized and tested for their antibacterial and antimicrobial properties. These compounds exhibited significant activity against a variety of bacterial strains and could be potential candidates for developing new antibacterial agents (Harutyunyan et al., 2015). Additionally, tricyclic compounds derived from the compound have been evaluated for their antibacterial and antifungal activities, with most synthesized compounds showing significant activities (Mittal et al., 2011).

Anticancer Properties Some derivatives have been studied for their potential as anticancer agents. For example, pyrazolopyrimidines derivatives were evaluated for their anticancer activity, indicating their potential in cancer treatment (Rahmouni et al., 2016). Another study focused on pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing that almost all tested compounds showed antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .

Mode of Action

This compound interacts with its targets by inhibiting the activity of AChE and BChE enzymes . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound exhibits selective inhibitory activity against AChE, with less potent activity against BChE .

Biochemical Pathways

The inhibition of AChE and BChE enzymes by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The compound’s inhibitory activity against ache suggests it may have good bioavailability and can cross the blood-brain barrier to exert its effects in the central nervous system .

Result of Action

The inhibition of AChE and BChE by this compound results in increased acetylcholine levels, which can enhance cognitive function . This makes the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, this compound can increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer’s disease . Additionally, it interacts with neuronal voltage-sensitive sodium channels, which are essential for the propagation of action potentials in neurons .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholine and sodium channels, leading to changes in neuronal excitability and neurotransmission . This compound also impacts gene expression related to these pathways, potentially altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of acetylcholinesterase, thereby inhibiting its activity . This inhibition is a mixed-type, involving both competitive and non-competitive interactions . Additionally, the compound binds to neuronal voltage-sensitive sodium channels, modulating their activity and affecting neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that its inhibitory effects on acetylcholinesterase and sodium channels can persist over extended periods, leading to sustained changes in neuronal activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and modulates sodium channels without causing significant toxicity . At higher doses, it can lead to adverse effects, including neurotoxicity and disruptions in normal cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as acetylcholinesterase, affecting the breakdown of acetylcholine and influencing metabolic flux . This interaction can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its effectiveness in inhibiting acetylcholinesterase and modulating sodium channels.

Properties

IUPAC Name

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-23(2)19-21-17-8-9-20-14-16(17)18(22-19)25-12-10-24(11-13-25)15-6-4-3-5-7-15/h3-7,20H,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKANKFHSUQHZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(CNCC2)C(=N1)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 2
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 4
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 6
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine

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